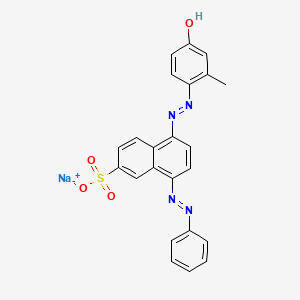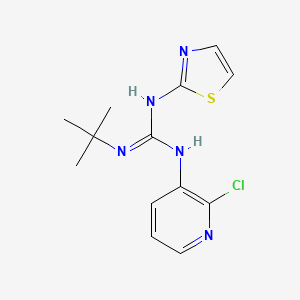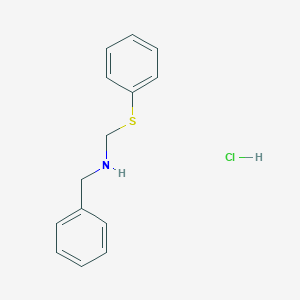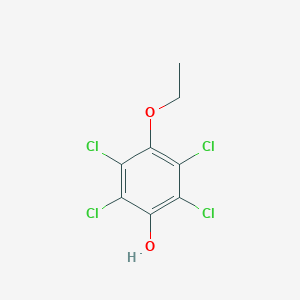
2,3,5,6-Tetrachloro-4-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloro-4-ethoxyphenol is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its significant chemical stability and reactivity, making it a valuable substance in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the compound. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrachloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinone, while substitution with ammonia can produce tetrachloroaniline derivatives.
科学的研究の応用
2,3,5,6-Tetrachloro-4-ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2,3,5,6-Tetrachloro-4-ethoxyphenol involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to active sites or altering the structure of proteins. Its chlorinated structure allows it to penetrate cell membranes and disrupt cellular processes, contributing to its antimicrobial properties.
類似化合物との比較
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethoxy group, making it less soluble in organic solvents.
2,3,5,6-Tetrachloro-4-methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
2,3,5,6-Tetrachloro-4-nitrophenol: The presence of a nitro group significantly alters its chemical behavior and applications.
Uniqueness: 2,3,5,6-Tetrachloro-4-ethoxyphenol is unique due to its ethoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other tetrachlorophenol derivatives. This makes it particularly useful in specific chemical syntheses and industrial applications.
特性
CAS番号 |
65824-96-6 |
|---|---|
分子式 |
C8H6Cl4O2 |
分子量 |
275.9 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |
InChIキー |
CIEYYOKARNBKGF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


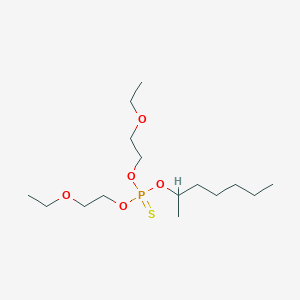
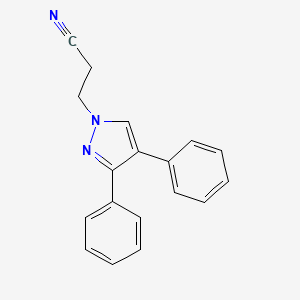


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
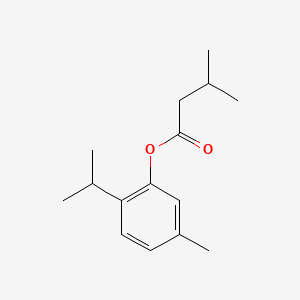
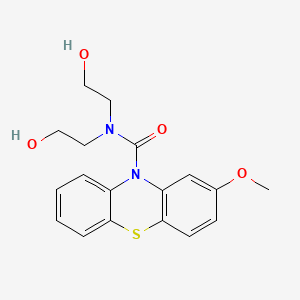
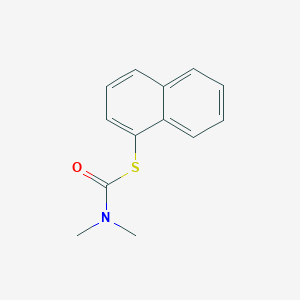
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
